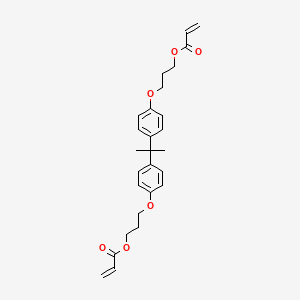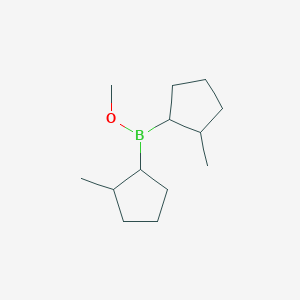
Methyl bis(2-methylcyclopentyl)borinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl bis(2-methylcyclopentyl)borinate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of boron, which imparts distinct reactivity patterns and functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl bis(2-methylcyclopentyl)borinate typically involves the reaction of boronic acids with cyclopentyl derivatives. One common method is the reaction of 2-methylcyclopentylboronic acid with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired borinate ester .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow systems and advanced purification techniques to isolate the compound from by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions
Methyl bis(2-methylcyclopentyl)borinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinate ester to boranes or other reduced boron species.
Substitution: The boron atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
Oxidation: Boronic acids and boronates.
Reduction: Boranes and other reduced boron species.
Substitution: Various substituted boron compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl bis(2-methylcyclopentyl)borinate has found applications in several scientific research areas:
Mecanismo De Acción
The mechanism of action of methyl bis(2-methylcyclopentyl)borinate involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in chemical reactions. The pathways involved often include transmetalation and oxidative addition, particularly in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Bis(pinacolato)diboron
Comparison
Methyl bis(2-methylcyclopentyl)borinate is unique due to its specific cyclopentyl structure, which imparts different steric and electronic properties compared to other boron compounds. This uniqueness makes it particularly useful in certain catalytic and synthetic applications where other boron compounds may not be as effective .
Propiedades
Número CAS |
43209-71-8 |
|---|---|
Fórmula molecular |
C13H25BO |
Peso molecular |
208.15 g/mol |
Nombre IUPAC |
methoxy-bis(2-methylcyclopentyl)borane |
InChI |
InChI=1S/C13H25BO/c1-10-6-4-8-12(10)14(15-3)13-9-5-7-11(13)2/h10-13H,4-9H2,1-3H3 |
Clave InChI |
OWWJUATXBIESHJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1CCCC1C)(C2CCCC2C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
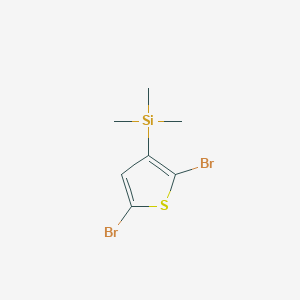
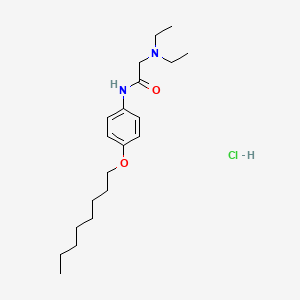
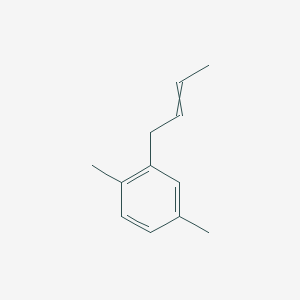
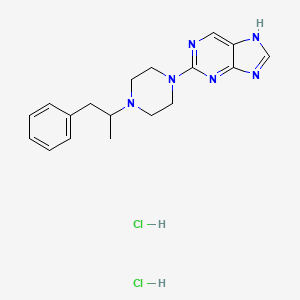
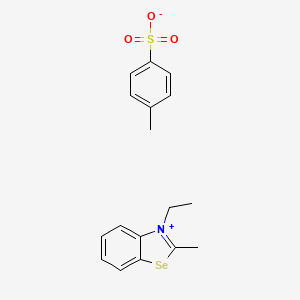

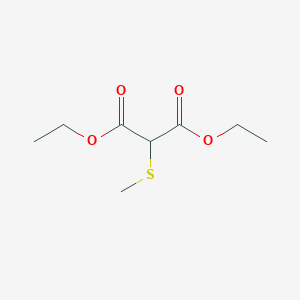
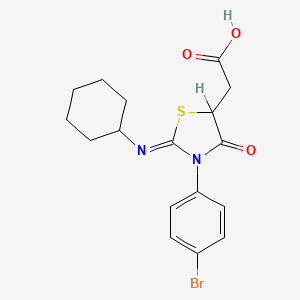
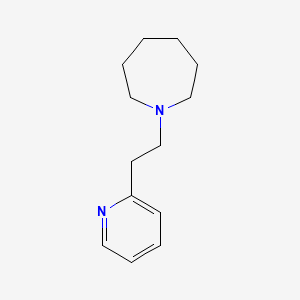
![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
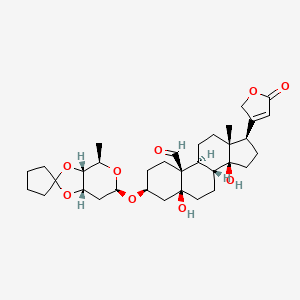
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
